molecular formula C16H13NO5S3 B2422864 Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-23-8

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2422864
CAS No.: 900015-23-8
M. Wt: 395.46
InChI Key: KOMYESIKVCRIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[4-(thiophen-2-ylsulfonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S3/c1-21-16(18)15-13(8-10-24-15)22-12-6-4-11(5-7-12)17-25(19,20)14-3-2-9-23-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMYESIKVCRIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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